molecular formula C11H9FN2O B1531724 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde CAS No. 1695770-42-3

5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Cat. No. B1531724
M. Wt: 204.2 g/mol
InChI Key: PRBGGTFALLCDMS-UHFFFAOYSA-N
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Description

5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an empirical formula of C10H7FN2O .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis process for 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde involves a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

The metal–radical approach is a well-established synthetic way toward multi-spin systems that relies on the coordination of stable radical ligands with transition metal ions . The specific chemical reactions involving 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde are not available in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde include a molecular weight of 190.17 . Further details on its physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Catalysis and Synthetic Applications

  • Pd-Catalyzed Ortho C-H Functionalization : A study demonstrated the efficacy of Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, employing orthanilic acids as transient directing groups, showcasing the utility of similar compounds in facilitating complex chemical transformations (Xiao-Yang Chen & E. J. Sorensen, 2018).

  • Synthesis of Pyrazole Derivatives : Another research explored facile synthetic approaches for pyrazole-4-carbonitrile derivatives, highlighting methods that could potentially be applicable for compounds like 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde to afford new substituted pyrazoles and related structures (K. A. Ali et al., 2016).

Fluorescence and Sensing Applications

  • Fluorescent Probes for Anion Detection : Research on pyrenoimidazolyl-benzaldehyde fluorophores, similar in structural framework to the compound of interest, demonstrated their potential as intramolecular charge transfer fluorescent probes, efficient in detecting and quantifying fluoride anions at sub-millimolar levels, indicating the role of such compounds in developing sensitive and selective sensors (Zahra A. Tabasi et al., 2018).

Antimicrobial and Bioactive Compound Development

  • Antimicrobial Schiff Bases Synthesis : A synthesis study involving 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases showed that similar structural analogs, like 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, could serve as precursors in developing compounds with significant antimicrobial activity (Divyaraj Puthran et al., 2019).

Safety And Hazards

When handling 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions for 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde could involve further exploration of its inhibitory effect on the glucose transporter GLUT1 . Further details on its future directions are not available in the retrieved papers.

properties

IUPAC Name

5-fluoro-2-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-9(5-13-14)11-3-2-10(12)4-8(11)7-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBGGTFALLCDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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